环己基甲基膦酸酯

描述

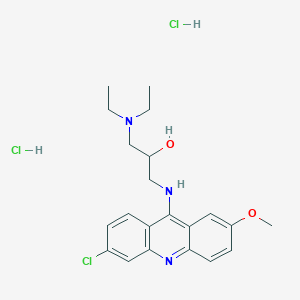

Cyclohexyl Methylphosphonate is an organic phosphorus compound . It is used as a micro-nano electronic material and has extended self-assembled monolayers (SAMs) beyond conventional gold/thiol systems .

Synthesis Analysis

The synthesis of Cyclohexyl Methylphosphonate involves the use of microwave-accelerated McKenna synthesis of phosphonic acids . This method involves the use of bromotrimethylsilane (BTMS) route to phosphonic acids, which has been favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis

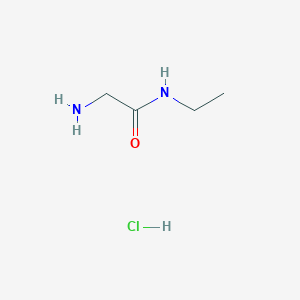

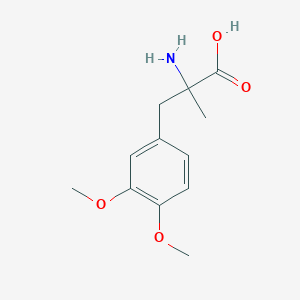

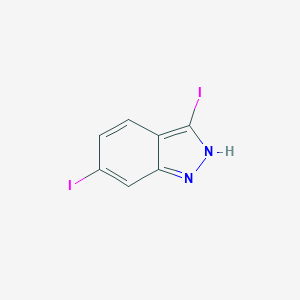

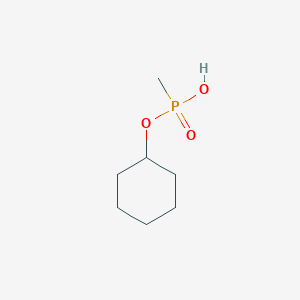

The molecular formula of Cyclohexyl Methylphosphonate is C7H15O3P . The InChIKey is SWYGLBJVTQMYSE-UHFFFAOYSA-N . The Canonical SMILES is CP(=O)(O)OC1CCCCC1 .Chemical Reactions Analysis

Cyclohexyl Methylphosphonate is used in the formation of methane, a potent greenhouse gas, in oxic waters where methane production is traditionally unexpected . The extent and controlling factors of such aerobic methane formation remain underexplored .Physical And Chemical Properties Analysis

The molecular weight of Cyclohexyl Methylphosphonate is 178.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 .科学研究应用

Micro-Nano Electronic Materials

Cyclohexyl methylphosphonic acid is utilized in the development of self-assembled monolayers (SAMs) for micro-nano electronic materials. These SAMs extend beyond traditional gold/thiol systems, offering a broader choice of substrates for the preparation of SAMs with varied chemical functionalities .

Analytical Chemistry

In analytical chemistry, this compound is significant for the detection and quantification of nerve agent biomarkers. It serves as a metabolite marker for nerve agents like sarin and cyclosarin, aiding in their identification through techniques such as liquid chromatography-time-of-flight mass spectrometry .

Biomedical Research

Cyclohexyl methylphosphonic acid is also used in biomedical research for the retrospective determination of organophosphorous nerve agent exposure. It enables sensitive and selective determination of trace levels of nerve agent biomarkers in biological samples like urine .

Chemical Warfare Agent Degradation

This compound is a degradation product of certain chemical warfare agents. Understanding its formation and degradation pathways is crucial for developing decontamination methods and environmental remediation strategies .

Reference Material

It is available as a certified reference material, which is essential for calibration and quality control in various scientific analyses, ensuring accuracy and reliability in research findings .

Synthesis of Phosphonic Acids

The compound plays a role in the synthesis of phosphonic acids, which are prepared from dialkyl esters through processes like silyldealkylation, followed by desilylation. This method is valuable in organic synthesis and material science .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

cyclohexyloxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O3P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYGLBJVTQMYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172924 | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl methylphosphonic acid | |

CAS RN |

1932-60-1 | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cyclohexyl Methylphosphonate interact with biological targets?

A: Cyclohexyl Methylphosphonate is a hydrolysis product of the nerve agent Cyclohexyl Methylphosphonofluoridate (GF). [, ] While not a nerve agent itself, CMPn provides valuable insights into the behavior of GF. GF, like other nerve agents, exerts its toxicity by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down the neurotransmitter acetylcholine, which is essential for nerve impulse transmission. By forming a covalent bond with the serine residue in the active site of acetylcholinesterase, GF irreversibly inhibits the enzyme, leading to acetylcholine accumulation and overstimulation of the nervous system. [] Research shows that certain bacterial enzymes can degrade CMPn, highlighting potential bioremediation strategies for nerve agent contamination. []

Q2: Can you describe the structural characteristics of Cyclohexyl Methylphosphonate?

A: While the provided abstracts do not explicitly detail the spectroscopic data for CMPn, we can infer its structure. Cyclohexyl Methylphosphonate is formed when the fluorine atom in GF is replaced by a hydroxyl group and subsequently loses a proton to become an ionic methylphosphonate ester. [] It contains a methyl group (CH3) and a cyclohexyl group (C6H11) attached to a phosphorus atom which is also double-bonded to an oxygen and single-bonded to another oxygen bearing a negative charge.

Q3: What is known about the stability and reactivity of Cyclohexyl Methylphosphonate?

A: CMPn is a stable ionic methylphosphonate ester. [] Research indicates that bacterial enzymes, particularly esterases derived from Burkholderia caryophilli PG2982, demonstrate activity against CMPn, highlighting its susceptibility to enzymatic degradation. [] This degradation potential is crucial for bioremediation strategies targeting nerve agent contamination.

Q4: Are there known structure-activity relationships for Cyclohexyl Methylphosphonate and related compounds?

A: Research has explored the activity of bacterial enzymes on various methylphosphonate esters, including CMPn. Interestingly, the enzyme exhibited varying levels of activity depending on the alkyl substituent attached to the phosphorus atom. For instance, the enzyme showed higher activity for Isobutyl Methylphosphonate (iBMPn) compared to CMPn. [] This suggests that the size and structure of the alkyl group can influence the interaction with the enzyme and its degradation efficiency.

Q5: What are the implications of Cyclohexyl Methylphosphonate research for environmental safety?

A: The study of CMPn and its degradation by microorganisms like Burkholderia caryophilli is crucial in developing effective bioremediation strategies for environments contaminated with GF and other nerve agents. [] Understanding the degradation pathways and identifying enzymes capable of breaking down CMPn can lead to the development of sustainable and eco-friendly solutions for detoxifying contaminated areas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。